molecular formula C10H9BrO3 B1589193 Ethyl 2-(4-bromophenyl)-2-oxoacetate CAS No. 20201-26-7

Ethyl 2-(4-bromophenyl)-2-oxoacetate

Cat. No.: B1589193
CAS No.: 20201-26-7
M. Wt: 257.08 g/mol
InChI Key: SFOMTBBEDGCTHQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)-2-oxoacetate is a chemical compound with the formula C10H11BrO2 . It is also known as Ethyl (4-bromophenyl)acetate and 4-Bromophenylacetic acid ethyl ester . It is used to prepare highly selective and orally active Lysophosphatidic Acid (LPA) receptor-1 antagonists with potent activity on human lung fibroblasts .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The molecular weight is 243.097 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.097 . Other physical and chemical properties such as boiling point and density are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 2-(4-bromophenyl)-2-oxoacetate is utilized in the synthesis of complex chemical structures. For instance, it has been used in the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, where its structural properties are studied through spectroscopic methods and crystallography (Ahmed et al., 2016).
  • The compound serves as a building block in radical cyclisation reactions for synthesizing heterocycles, particularly in the formation of tri- and tetra-cyclic structures (Allin et al., 2005).

Molecular and Crystal Structure Investigations

  • Research has explored the molecular and crystal structures of related compounds, providing insights into their stability and potential for reactivity in various chemical reactions (Kaur et al., 2012).

Interaction Analysis and Density Functional Theory (DFT) Studies

  • The compound has been subject to DFT calculations to understand its structural properties and electrostatic potential, which is crucial for assessing its reactivity and stability in different chemical environments (Ahmed et al., 2020).

Catalysis and Synthesis

  • It has been used in catalytic asymmetric hydrogenation processes, demonstrating its versatility in synthetic chemistry applications (Li et al., 2011).
  • This compound is also employed in the synthesis of novel derivatives for potential biological applications (Ragavan et al., 2020).

Chemical Reaction Studies

  • The compound's derivatives have been investigated in various chemical reactions, such as cyclization and hydrogenation processes, to create complex molecular structures useful in diverse fields, including medicinal chemistry (Ramos et al., 2011).

Safety and Hazards

Ethyl 2-(4-bromophenyl)-2-oxoacetate is considered hazardous. It causes skin irritation and serious eye damage . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .

Properties

IUPAC Name

ethyl 2-(4-bromophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOMTBBEDGCTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444102
Record name Ethyl (4-bromophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20201-26-7
Record name Ethyl (4-bromophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(4-bromophenyl)-2-oxoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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